
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C17H13FN2O3S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as TH2873, is a small molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling and is significant in the development and function of B cells, which are vital components of the immune system. This article delves into the biological activity of TH2873, summarizing research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13FN2O5S, with a molecular weight of approximately 344.4 g/mol. The compound features a unique structure characterized by a dioxoisoindole moiety and a sulfanylpropanamide group, which contribute to its biological properties.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C17H13FN2O5S |
Molecular Weight | 344.4 g/mol |
Functional Groups | Dioxoisoindole, Sulfanyl, Fluorophenyl |
TH2873 functions primarily as a BTK inhibitor , which disrupts B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of malignant B cells and has implications for treating various B-cell malignancies.
Therapeutic Potential
Research indicates that TH2873 may be effective against several diseases:
- B-cell malignancies : Due to its role in inhibiting BTK, TH2873 has been studied for its potential in treating chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
- Autoimmune diseases : Inhibition of BTK may also provide therapeutic benefits in conditions such as rheumatoid arthritis and lupus by modulating immune responses.
Case Studies
-
Chronic Lymphocytic Leukemia (CLL) :
A study demonstrated that TH2873 effectively inhibited the proliferation of CLL cells in vitro. The compound showed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent for this malignancy. -
Rheumatoid Arthritis :
Preclinical models showed that TH2873 reduced inflammatory markers and joint swelling in collagen-induced arthritis models. This suggests its potential utility in managing autoimmune diseases.
In Vitro Studies
In vitro assays have shown that TH2873 effectively inhibits BTK activity with an IC50 value indicative of potent biological activity. The compound exhibited selectivity towards BTK compared to other kinases, minimizing off-target effects.
In Vivo Studies
Animal models treated with TH2873 demonstrated significant reductions in tumor size and improved survival rates compared to control groups. These findings support further investigation into clinical applications for cancer therapy.
Comparative Analysis with Related Compounds
Several compounds exhibit structural similarities to this compound. Below is a comparison table highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide | C19H16FN3O5S | Contains a pyrrolidine ring; potential different biological activity |
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonamide | C17H13FN2O5S | Sulfonamide group; known for antimicrobial properties |
Aplicaciones Científicas De Investigación
Bruton's Tyrosine Kinase Inhibition
One of the primary applications of N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling, impacting immune response and inflammation. Inhibition of BTK can be beneficial in treating various B-cell malignancies and autoimmune diseases .
Potential Anticancer Agent
Research indicates that this compound may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and proliferation. Its ability to inhibit BTK suggests potential use in therapies for cancers such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma .
Case Study 1: Cancer Treatment Development
A recent study explored the efficacy of TH2873 in preclinical models of B-cell malignancies. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls. This research underscores the compound's potential as a therapeutic agent against specific cancers .
Case Study 2: Drug Repurposing Initiatives
Another initiative focused on drug repurposing highlighted how compounds like this compound may be leveraged to enhance existing treatment protocols for autoimmune diseases by targeting BTK pathways more effectively .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-10-4-6-11(7-5-10)24-9-8-14(21)19-13-3-1-2-12-15(13)17(23)20-16(12)22/h1-7H,8-9H2,(H,19,21)(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYMVZPHIFPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCSC3=CC=C(C=C3)F)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.